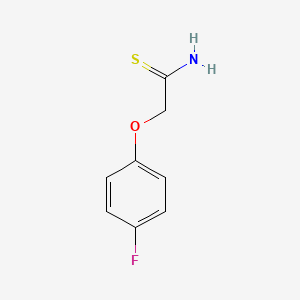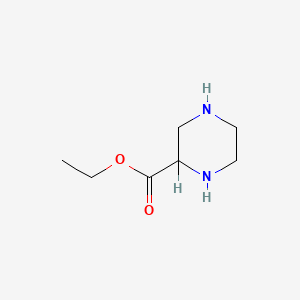
2-甲氧基烟酸甲酯
概述
描述
Methyl 2-methoxynicotinate is a compound that is structurally related to pyridines and is a valuable building block in organic chemistry. It is closely associated with compounds that have methoxy groups and nicotinate ester functionalities. Although the provided papers do not directly discuss methyl 2-methoxynicotinate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The first paper discusses the synthesis of methyl 2-amino-6-methoxynicotinate, which shares a similar methoxy-nicotinate core structure with methyl 2-methoxynicotinate . The synthesis involves a combination of microwave and flow reaction technologies, which are modern techniques that can enhance the efficiency of chemical reactions. The sequential steps include microwave-induced regioselective methoxylation and esterification, followed by a reaction with p-methoxybenzylamine and a final deprotection step under flow reaction hydrogenation conditions . These methods could potentially be adapted for the synthesis of methyl 2-methoxynicotinate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides an analysis of the molecular structure of related compounds with methoxy and methylthio substituents . The study reveals that these compounds have similar conformations in the solid state and exhibit deviations from ideal tetrahedral symmetry around the phosphorus atoms, which is reflected in their NMR spectra . This information could be useful in predicting the molecular structure and spectroscopic properties of methyl 2-methoxynicotinate.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of methyl 2-methoxynicotinate, the methodologies and compounds discussed could inform potential reactions. For example, the use of microwave-induced reactions and flow reaction technologies could be applied to the functionalization or transformation of methyl 2-methoxynicotinate . Additionally, the solvent properties of 2-Methyltetrahydrofuran (2-MeTHF) discussed in the second paper could be relevant for reactions involving methyl 2-methoxynicotinate, as 2-MeTHF is a biomass-derived solvent with broad application in organic chemistry .
Physical and Chemical Properties Analysis
The second paper
科学研究应用
合成和构件
2-甲氧基烟酸甲酯在化学合成中是一种有价值的构件,特别是用于制备稠合的 2-吡啶酮。它的合成已通过微波诱导区域选择性甲氧基化和酯化,然后在微波和流动反应技术下反应的组合来优化。该过程展示了反应产物的区域选择性和纯度的提高,使 2-甲氧基烟酸甲酯成为各种化学合成的关键中间体 (György Jeges 等人,2011 年)。
光化学反应
2-甲氧基烟酸甲酯参与新颖的光化学反应,例如在特定条件下形成笼型光二聚体。这些光二聚体已通过 X 射线单晶分析进行分析,显示在开发新材料和化学工艺中的潜在应用 (M. Sakamoto 等人,2002 年)。
催化和绿色化学
该化合物在催化中得到应用,特别是在萘酚与碳酸二甲酯的甲基化中,展示了其在生产具有环境效益的关键中间体中的作用。涉及 2-甲氧基烟酸甲酯的催化过程突出了其在绿色化学中的重要性,以及以更高的选择性和可持续性生产药物中间体 (G. Yadav & Jeetendra Y. Salunke,2013 年)。
锂离子电池的电解质
在能量存储领域,2-甲氧基烟酸甲酯的衍生物,例如 2-甲氧基乙基(甲基)碳酸酯,已被确认为可充电锂离子电池的有用溶剂。它们独特的性质,包括有利的电导率-温度和粘度-温度关系,证明了它们在提高锂离子电池性能和安全性方面的潜力 (G. Gu 等人,2000 年)。
放射性标记和神经保护研究
2-甲氧基烟酸甲酯衍生物因其神经保护特性和药物开发潜力而受到探索。使用 C-11 同位素的放射性标记研究表明它们能够穿过血脑屏障并在特定脑区积累,表明它们在神经学和药理学中的适用性 (Meixiang Yu 等人,2003 年)。
安全和危害
属性
IUPAC Name |
methyl 2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKNPZKAJMOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445299 | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxynicotinate | |
CAS RN |
67367-26-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxypyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

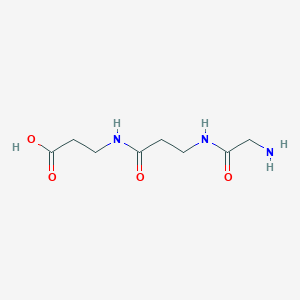
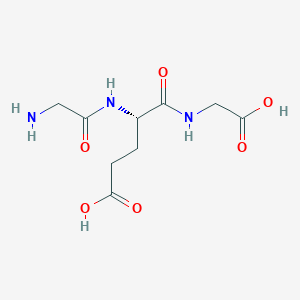
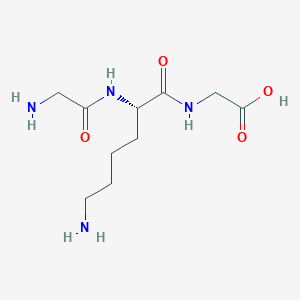
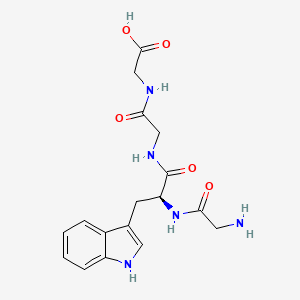
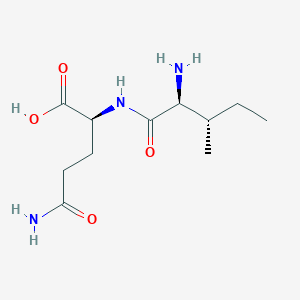
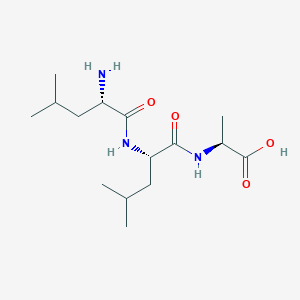
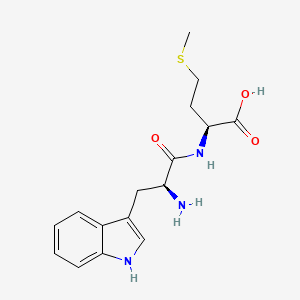
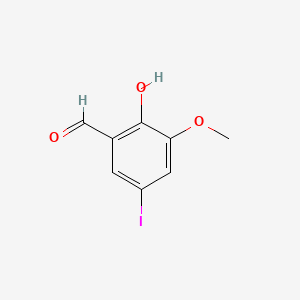
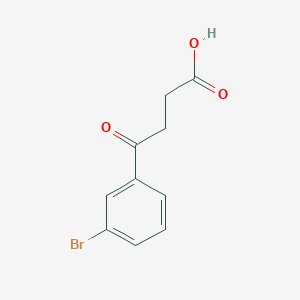
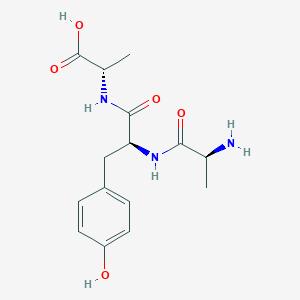
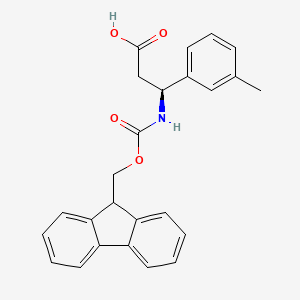
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
